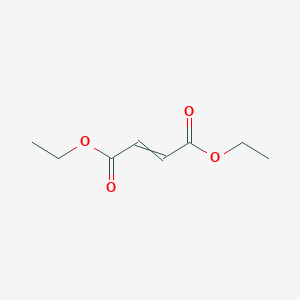
O1-(Dimethoxytrityl)hexaethylene glycol
Übersicht
Beschreibung
O1-(Dimethoxytrityl)hexaethylene glycol is a useful spacer linker synthon . It is also known by the synonym DMTO-hexaethylene glycol .
Synthesis Analysis
A novel phosphoramidite derivative of cholesterol, with an ether-linked hexaethylene glycol (HEG) spacer arm, has been obtained through simple and reproducible solid phase modified oligonucleotide synthesis manipulations .Molecular Structure Analysis
The molecular formula of O1-(Dimethoxytrityl)hexaethylene glycol is C33H44O9 . It has a molecular weight of 584.69700 .Physical And Chemical Properties Analysis
O1-(Dimethoxytrityl)hexaethylene glycol has a molecular weight of 584.69700 . The exact mass is 584.29900 . The LogP value is 4.08760 , which indicates its solubility in water and octanol.Wissenschaftliche Forschungsanwendungen
Automated Incorporation in Synthetic Oligonucleotides
O1-(Dimethoxytrityl)hexaethylene glycol is utilized in the automated incorporation of polyethylene glycol into synthetic oligonucleotides. This process involves synthesizing dimethoxytrityl-polyethylene glycol derivatized glass supports and phosphoramidites, which are used to introduce polyethylene glycol at the 3′- and 5′-ends of oligonucleotides. This alteration affects the electrophoretic mobility and hydrophobicity of the conjugates, depending on the length of the PEG chain (Ja¨schke, Fu¨rste, Cech, & Erdmann, 1993).
Nucleophilic Hydroxylation Promotion
The compound plays a role in promoting nucleophilic hydroxylation of alkyl halides to alcohol products in water media. A hexaethylene glycol bis(3-hexaethylene glycol imidazolium) dimesylate ionic liquid, incorporating the compound, has been shown to significantly enhance the nucleophilicity of water in these reactions. This substance has also been noted for its reusability and efficiency in hydroxylation reactions of base-sensitive and polar alkyl halide substrates (Jadhav, Kim, Jeong, & Kim, 2015).
Synthesis of Polyethylene Glycols
It is used in the solid-phase stepwise synthesis of polyethylene glycols (PEGs). The process involves the synthesis of PEGs and derivatives with eight and twelve ethylene glycol units, using a monomer containing a tosyl group and a dimethoxytrityl group. This method facilitates the synthesis of PEG products, including those with different functionalities, in high yields and with a degree of monodispersity (Khanal & Fang, 2017).
Glass Support Functionalization
The compound is involved in the functionalization of glass supports with hexaethylene glycol-linked oligonucleotides. This is crucial for biosensor development, where the glass supports are first coupled with 4,4′-dimethoxytrityl-protected hexaethylene glycol using solid-phase phosphoramidite chemistry (Sojka, Piunno, Wust, & Krull, 2000).
Enhancing DNA Serum Stability
Modifications to oligonucleotide ends with hexaethylene glycol significantly increase nuclease resistance under serum conditions. These modifications are used in constructing DNA prismatic cages, which demonstrate enhanced stability and versatility for biological applications (Conway, McLaughlin, Castor, & Sleiman, 2013).
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O9/c1-35-31-12-8-29(9-13-31)33(28-6-4-3-5-7-28,30-10-14-32(36-2)15-11-30)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-34/h3-15,34H,16-27H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXARFLYKYWWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146456 | |
| Record name | 19,19-Bis(4-methoxyphenyl)-19-phenyl-3,6,9,12,15,18-hexaoxanonadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O1-(Dimethoxytrityl)hexaethylene glycol | |
CAS RN |
123706-69-4 | |
| Record name | 19,19-Bis(4-methoxyphenyl)-19-phenyl-3,6,9,12,15,18-hexaoxanonadecan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123706-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 19,19-Bis(4-methoxyphenyl)-19-phenyl-3,6,9,12,15,18-hexaoxanonadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)

![5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole](/img/structure/B49340.png)




![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B49351.png)


